N-(4,7-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide

Aryl Hydrocarbon Receptor Pregnane X Receptor Nuclear Receptor Profiling

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide (CAS 912768-30-0, molecular formula C₁₃H₁₄N₂OS, molecular weight 246.33 g/mol) is a small-molecule benzothiazole derivative featuring a cyclopropanecarboxamide substituent at the 2-position. Benzothiazoles are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities.

Molecular Formula C13H14N2OS
Molecular Weight 246.33
CAS No. 912768-30-0
Cat. No. B2797491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,7-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
CAS912768-30-0
Molecular FormulaC13H14N2OS
Molecular Weight246.33
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3CC3
InChIInChI=1S/C13H14N2OS/c1-7-3-4-8(2)11-10(7)14-13(17-11)15-12(16)9-5-6-9/h3-4,9H,5-6H2,1-2H3,(H,14,15,16)
InChIKeyNNFDXQXYZRDCQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,7-Dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide (CAS 912768-30-0): Chemical Class and Baseline Procurement Profile


N-(4,7-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide (CAS 912768-30-0, molecular formula C₁₃H₁₄N₂OS, molecular weight 246.33 g/mol) is a small-molecule benzothiazole derivative featuring a cyclopropanecarboxamide substituent at the 2-position . Benzothiazoles are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities [1]. Public bioactivity data for this specific compound are limited to two high-throughput screening (HTS) counterscreens, indicating it is a weak activator of the aryl hydrocarbon receptor (AhR; EC₅₀ = 4,220 nM) and essentially inactive against the pregnane X receptor (PXR; EC₅₀ > 116,000 nM) [2]. The compound is cataloged by several chemical vendors, but its research-grade differentiation remains poorly characterized in peer-reviewed literature.

Why Generic Substitution of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide Is Not Supported by Evidence


The benzothiazole scaffold is known to produce profound activity differences with minor structural modifications; for instance, in antiproliferative assays, even closely related benzothiazole carbamates and amides can exhibit submicromolar to inactive profiles depending on the specific substituent pattern [1]. For the target compound, the cyclopropanecarboxamide group at the 2-position distinguishes it from analogs bearing acetamide, benzamide, or 1,3-benzothiazole-2-carboxamide moieties at the same position. However, no direct head-to-head comparative data exist for these close analogs against the same target panel, meaning the quantitative consequence of this structural difference on target engagement, selectivity, or cellular potency is currently uncharacterized. Any substitution decision would therefore rely on inferred rather than measured performance equivalence, which introduces significant scientific risk into experiments where pharmacological fidelity is critical.

Quantitative Evidence Guide for N-(4,7-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide Differentiation


Differential Activation Profile: Weak AhR Agonist vs. Inactive PXR Agonist in Human Hepatoma Cells

In HTS dose-response assays performed by the Scripps Research Institute Molecular Screening Center, this compound exhibited markedly different activity against two closely related nuclear receptors: it activated the aryl hydrocarbon receptor (AhR) with an EC₅₀ of 4,220 nM, but was essentially inactive against the pregnane X receptor (PXR), with an EC₅₀ exceeding 116,000 nM [1][2]. This represents a >27-fold selectivity window for AhR over PXR under identical assay conditions (human hepatoma DPX-2 cells, luminescence-based reporter assay, 10-point 1:3 dilution series starting at 116.1 µM) [2].

Aryl Hydrocarbon Receptor Pregnane X Receptor Nuclear Receptor Profiling Toxicity Screening

Structural Differentiation from a Potent CCR6 Antagonist Analog (BDBM80001)

A closely related analog, N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide (BDBM80001), which replaces the cyclopropane group with a bulkier 1,3-benzothiazole-2-carboxamide substituent, was reported to inhibit the chemokine receptor CCR6 with an IC₅₀ of 869 nM [1]. No CCR6 activity data have been reported for the target compound. This structural difference—cyclopropane vs. benzothiazole at the terminal amide—converts a measurable CCR6 antagonist into a compound with a distinct selectivity pattern focused on nuclear receptors.

CCR6 Antagonist Benzothiazole Analogs Structure-Activity Relationship Chemokine Receptor

Recommended Application Scenarios for N-(4,7-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide


Selective Aryl Hydrocarbon Receptor (AhR) Activation in the Presence of PXR Counter-Screen

The compound's ability to activate AhR (EC₅₀ 4.22 µM) while remaining inactive on PXR (EC₅₀ > 116 µM) makes it suitable as a chemical probe in studies requiring AhR pathway modulation without concomitant PXR activation. This is particularly relevant in hepatocyte models where PXR cross-talk could confound xenobiotic metabolism gene expression readouts [1].

Negative Control for CCR6 Antagonist Screening Cascades

Because a close analog (BDBM80001) displays moderate CCR6 antagonist activity (IC₅₀ 869 nM), the target compound—which lacks this activity—can serve as a structurally matched negative control in chemokine receptor screening cascades, helping to confirm that biological effects are driven by the terminal amide substituent rather than the conserved benzothiazole core [2].

Benchmark Compound for Benzothiazole Structure-Activity Relationship (SAR) Libraries

The target compound's unique combination of a cyclopropanecarboxamide group and the 4,7-dimethyl substitution pattern on the benzothiazole ring provides a distinct SAR data point. It can be used to anchor quantitative structure-activity relationship (QSAR) models aimed at predicting AhR vs. PXR selectivity, filling a gap left by analogs with larger or more polar terminal amide groups [1][2].

Quote Request

Request a Quote for N-(4,7-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.